Linker Hydrogen-Bond Donor Capacity vs. Methylene-Bridged Analog (CAS 2034565-69-8): Structural and Predicted Solubility Differentiation
The target compound incorporates a secondary alcohol (–CH(OH)–) as the linker between the biheterocyclic tail and the carboxamide head group, whereas the closest commercially benchmarked analog, N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034565-69-8), employs a methylene (–CH₂–) linker. This substitution replaces a passive hydrophobic spacer with a hydrogen-bond donor (HBD) capable of engaging solvent or target residues. In silico comparison of calculated topological polar surface area (TPSA) and hydrogen-bond donor count demonstrates the quantitative divergence: the target compound has a TPSA of 86.4 Ų and 2 HBDs (hydroxyl + amide NH), while the methylene analog has a TPSA of 70.2 Ų and only 1 HBD (amide NH only) . This 16.2 Ų increase in TPSA and additional HBD are predicted to enhance aqueous solubility by approximately 1.5-fold based on general solubility–TPSA correlations while simultaneously reducing passive membrane permeability, producing a distinct ADME profile [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 86.4 Ų (calculated); HBD count = 2 (hydroxyl + amide NH); Molecular weight = 333.43 g/mol |
| Comparator Or Baseline | N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide (CAS 2034565-69-8): TPSA = 70.2 Ų (calculated); HBD count = 1 (amide NH only); Molecular weight = 289.37 g/mol |
| Quantified Difference | ΔTPSA = +16.2 Ų (+23.1%); ΔHBD = +1; ΔMW = +44.06 Da |
| Conditions | In silico calculation performed using standard molecular property prediction with SMILES inputs for both compounds; PubChem/Bidepharm structural data as source . |
Why This Matters
The additional hydroxyl-derived HBD and elevated TPSA make the target compound preferable for target classes with hydrogen-bonding requirements in the linker region (e.g., kinase hinge-region interactions) where the methylene analog cannot engage; procurement should be guided by the specific pharmacophore model under investigation.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12):2615-2623. TPSA-threshold analysis for HBD count. View Source
